1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine
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Overview
Description
1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine is an organic compound characterized by the presence of a hydroxyimino group and a nitrophenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydroxyimino group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction: Formation of 1-(Amino)-2-(2-nitrophenyl)ethylamine.
Oxidation: Formation of 1-(Nitroso)-2-(2-nitrophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine involves its interaction with molecular targets through its reactive functional groups. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)ethylamine: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
1-(Hydroxyimino)-2-phenylethylamine: Lacks the nitro group, resulting in different reactivity and biological properties.
2-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of an ethylamine group, leading to different chemical behavior.
Uniqueness
1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine is unique due to the presence of both hydroxyimino and nitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-2-(2-nitrophenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-3-1-2-4-7(6)11(13)14/h1-4,12H,5H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLFHDOKYZHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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